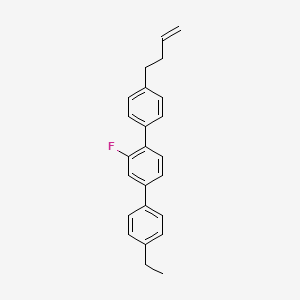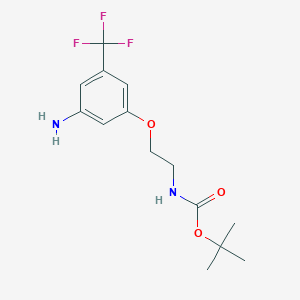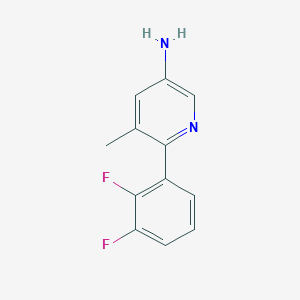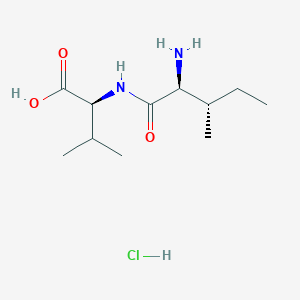
Heptachloroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptachloroquinoline is a highly chlorinated derivative of quinoline, a heterocyclic aromatic organic compound It is characterized by the presence of seven chlorine atoms attached to the quinoline ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptachloroquinoline can be synthesized through the direct chlorination of quinoline. The process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination of the quinoline ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient chlorinating agents and optimized reaction conditions to achieve higher yields and purity. Methods such as the use of sulfuryl chloride or phosphorus pentachloride in combination with aluminum trichloride have been explored .
Analyse Chemischer Reaktionen
Types of Reactions: Heptachloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in this compound can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation: this compound can be oxidized to form quinoline derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
- Substituted quinolines with various functional groups depending on the nucleophile used.
- Partially dechlorinated quinolines from reduction reactions.
- Oxidized quinoline derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Heptachloroquinoline can be compared with other chlorinated quinoline derivatives such as:
- Nonachloroacridine
- Nonachlorophenanthridine
- Nonachloro-7,8-benzoquinoline
Uniqueness: this compound is unique due to its specific pattern of chlorination, which imparts distinct chemical properties and reactivity compared to other chlorinated quinolines. Its high degree of chlorination makes it particularly useful in applications requiring strong electron-withdrawing groups .
Vergleich Mit ähnlichen Verbindungen
- Heptachloroisoquinoline
- Hexachloroquinoline
- Pentachloroquinoline
These compounds share similar structural features but differ in the number and position of chlorine atoms, leading to variations in their chemical behavior and applications .
Eigenschaften
CAS-Nummer |
1084-27-1 |
|---|---|
Molekularformel |
C9Cl7N |
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
2,3,4,5,6,7,8-heptachloroquinoline |
InChI |
InChI=1S/C9Cl7N/c10-2-1-3(11)7(15)9(16)17-8(1)6(14)5(13)4(2)12 |
InChI-Schlüssel |
CMWSJLNFOVKWGA-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C(C(=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-[4-(Hydroxymethyl)phenyl]-3-[[4-hydroxy-1-[1-[[2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]methyl]-3-phenylpiperidine-4-carbonyl]piperidin-4-yl]methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12079381.png)

![Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate](/img/structure/B12079390.png)






